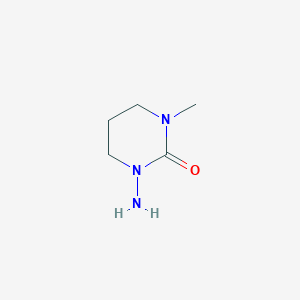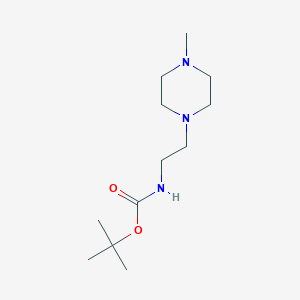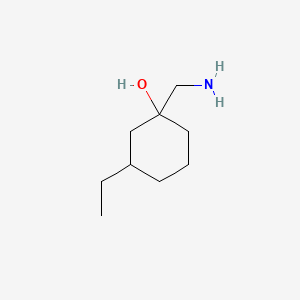
1-(Aminomethyl)-3-ethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Aminomethyl)-3-ethylcyclohexan-1-ol” is a derivative of cyclohexanol, which is a six-membered cyclic compound with an alcohol (-OH) and an aminomethyl (-NH2-CH2-) group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a cyclohexane ring (a six-membered ring of carbon atoms), with an ethyl group, an alcohol group, and an aminomethyl group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the alcohol and amine groups. These could include reactions such as nucleophilic substitution, elimination, and others .Aplicaciones Científicas De Investigación
Biological Activity
Derivatives of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol have been studied for their biological activities. Some derivatives have shown effectiveness against certain strains of bacteria, including Staphylococcus aureus and Bacillus cereus . This suggests potential applications in developing new antibacterial agents.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as amines and amides, have been found to interact with various biological targets . These interactions often involve binding to specific receptors or enzymes, which can influence cellular processes and lead to therapeutic effects.
Mode of Action
Amines and amides, which are structurally similar, are known to interact with their targets through various mechanisms . For instance, they can form hydrogen bonds with their targets, leading to changes in the target’s conformation and function
Biochemical Pathways
Amines and amides are known to participate in a wide range of biochemical reactions . They can act as substrates in enzymatic reactions, influence signal transduction pathways, and participate in the synthesis of various biomolecules
Pharmacokinetics
Similar compounds, such as gabapentin, are known to exhibit dose-dependent pharmacokinetics and are primarily eliminated via renal excretion . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and the presence of food .
Result of Action
Similar compounds, such as amines and amides, can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression . These effects can lead to changes in cellular function and physiology, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the compound’s stability
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(aminomethyl)-3-ethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZVFRUGAMIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




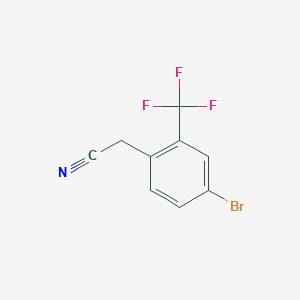


![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
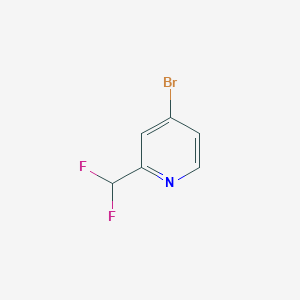

![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)

